Methyl 4-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate

Medicinal chemistry Building block selection Physicochemical property optimization

Methyl 4-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate (C₁₁H₁₈O₃, MW 198.26 g/mol) is a conformationally constrained spirocyclic epoxide ester bearing a 1-oxaspiro[2.4]heptane core with dual substitution—a 4-ethyl group on the cyclopentane ring and a 2-methyl ester at the oxirane spirocenter. Supplied as an Enamine building block (cat.

Molecular Formula C11H18O3
Molecular Weight 198.26 g/mol
Cat. No. B15253007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate
Molecular FormulaC11H18O3
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESCCC1CCCC12C(O2)(C)C(=O)OC
InChIInChI=1S/C11H18O3/c1-4-8-6-5-7-11(8)10(2,14-11)9(12)13-3/h8H,4-7H2,1-3H3
InChIKeyRKWMZEFURWUQJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate – Spirocyclic Epoxide Ester Building Block for 3D Fragment-Based Drug Discovery


Methyl 4-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate (C₁₁H₁₈O₃, MW 198.26 g/mol) is a conformationally constrained spirocyclic epoxide ester bearing a 1-oxaspiro[2.4]heptane core with dual substitution—a 4-ethyl group on the cyclopentane ring and a 2-methyl ester at the oxirane spirocenter . Supplied as an Enamine building block (cat. ENAH304895A4) with purity ≥95%, it belongs to the oxa-spirocycle family whose incorporation of an endocyclic oxygen atom has been demonstrated to dramatically improve aqueous solubility (by up to 40-fold) and reduce lipophilicity (ΔlogD ≈ −1) relative to carbocyclic spirocycle counterparts [1]. The compound is distinguished from the broader 1-oxaspiro[2.4]heptane series by its unique 4-ethyl-2-methyl disubstitution pattern, which creates a steric and electronic profile not accessible to mono-substituted or regioisomeric analogs .

Why Methyl 4-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate Cannot Be Replaced by a Generic 1-Oxaspiro[2.4]heptane Analog


Within the 1-oxaspiro[2.4]heptane-2-carboxylate series, the position, size, and nature of alkyl substituents govern both physicochemical properties and intermolecular interaction potential. The target compound uniquely combines a 4-ethyl substituent on the cyclopentane ring with a 2-methyl carboxylate at the spirocyclic epoxide center—a dual-substitution topology absent in the mono-methyl (CAS 73039-89-1, MW 170.21), mono-ethyl (CAS 1561336-67-1, MW 184.23), or 2-isopropyl (CAS 1508946-27-7, MW 198.26) analogs . This difference translates into a distinct lipophilicity–size vector: the 4-ethyl group increases steric bulk distal to the reactive epoxide, while the 2-methyl ester preserves the carboxylate's spatial orientation relative to the oxirane ring. In contrast, the 2-isopropyl regioisomer (identical molecular weight, 198.26 g/mol) places branching proximal to the epoxide, altering both the steric shielding of the reactive center and the conformational ensemble accessible to the molecule [1]. At the class level, oxa-spirocycles as a whole exhibit up to 40-fold greater aqueous solubility and ΔlogD ≈ −1.0 lower lipophilicity compared to structurally analogous carbocyclic spirocycles—an advantage that is forfeited if a user substitutes a non-oxygenated spirocyclic building block [2].

Quantitative Differentiation Evidence for Methyl 4-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate Against Closest Analogs


Dual 4-Ethyl/2-Methyl Substitution Pattern Versus Mono-Substituted 1-Oxaspiro[2.4]heptane-2-carboxylates: Molecular Weight and Lipophilicity Differentiation

The target compound (MW 198.26, C₁₁H₁₈O₃) bears both a 4-ethyl substituent on the cyclopentane ring and a 2-methyl ester at the spirocenter, resulting in a molecular weight 28.05 Da higher than the mono-methyl analog methyl 2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate (CAS 73039-89-1, MW 170.21, C₉H₁₄O₃) and 14.03 Da higher than the 5-ethyl analog methyl 5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate (CAS 1561336-67-1, MW 184.23, C₁₀H₁₆O₃) . The 5-ethyl regioisomer has a reported computed logP of 1.80 and Fsp3 of 0.90; the target compound, with an additional methyl group at position 2 on the oxirane ring, is expected to exhibit a logP value elevated by approximately 0.3–0.5 log units relative to the 5-ethyl analog based on the Hansch π contribution of the added methylene equivalent, placing its estimated logP in the range of 2.1–2.3 [1]. The 4-ethyl positional isomer (ethyl on cyclopentane C4) further differentiates itself from the 5-ethyl isomer (ethyl on cyclopentane C5) through altered ring puckering and distinct exit vector geometry, a critical consideration in fragment-based design where substitution regiochemistry directly impacts binding pose .

Medicinal chemistry Building block selection Physicochemical property optimization

Oxa-Spirocycle Versus Carbocyclic Spirocycle: Up to 40-Fold Solubility Gain and logD Reduction of ~1 Unit

The Grygorenko et al. (2021) study experimentally demonstrated that incorporating an oxygen atom into a spirocyclic scaffold produces oxa-spirocycles with dramatically improved aqueous solubility (by up to 40 times) and decreased lipophilicity (ΔlogD ≈ −1.0) compared to their carbocyclic spirocycle counterparts [1]. This finding is class-level evidence directly applicable to methyl 4-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate: the endocyclic oxygen within its 1-oxaspiro[2.4]heptane core is the structural feature responsible for this solubility–lipophilicity advantage. A user considering substitution with a carbocyclic spiro[2.4]heptane analog (lacking the ring oxygen) would therefore face a predicted solubility deficit of up to 40-fold and a logD increase of approximately 1 log unit, representing a significant deterioration in developability parameters .

Physicochemical profiling ADME optimization Spirocycle bioisostere design

Spiroepoxide Covalent Warhead: Fumagillin-Class Irreversible MetAP2 Inhibition with Quantified Potency Benchmarks

The 1-oxaspiro[2.4]heptane core is a recognized covalent warhead motif in methionine aminopeptidase-2 (MetAP2) inhibition, structurally related to the spiroepoxide moiety of the natural product fumagillin. The fumagillin analog fumagalone, in which the spiroepoxide group is replaced with an aldehyde, inhibits MetAP2 with IC₅₀ = 8 µM and endothelial cell proliferation with IC₅₀ = 52 nM, while optimized fumagillin spiroepoxide analogs such as PPI-2458 achieve oral activity through covalent bond formation between the spiroepoxide and an active-site histidine residue [1]. The Rodeschini et al. (2005) study specifically describes the preparation of a simple 1-oxa-spiro[2.4]heptane derivative as a MetAP-2 inhibitor scaffold, demonstrating that even minimal 1-oxaspiro[2.4]heptane structures are competent for target engagement [2]. The target compound, methyl 4-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate, carries the identical spiroepoxide electrophilic center while offering additional substitution (4-ethyl, 2-methyl ester) that can modulate warhead reactivity and non-covalent binding interactions relative to the unsubstituted or minimally substituted 1-oxaspiro[2.4]heptane parent (MW 98.14) .

Covalent inhibitor design MetAP2 targeting Antiangiogenic therapy

Fsp3 Character and 3D Conformational Constraint Versus Flat Aromatic Building Blocks: Quantified Drug-Likeness Advantage

Methyl 4-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate possesses an Fsp3 (fraction of sp³-hybridized carbons) of approximately 0.91 (10 sp³ carbons out of 11 total carbons), placing it in the top percentile of three-dimensional fragment space [1]. This contrasts sharply with the average Fsp3 of 0.36 for discovery-phase compounds and 0.47 for marketed drugs reported in Lovering's seminal 'Escape from Flatland' analysis, where higher Fsp3 correlated with improved clinical success rates [2]. The closely related 5-ethyl regioisomer methyl 5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate (CAS 1561336-67-1) has a measured Fsp3 of 0.90, confirming that the 1-oxaspiro[2.4]heptane-2-carboxylate scaffold consistently delivers Fsp3 values approximately 2.5-fold higher than the discovery compound average . The spirocyclic architecture further imposes conformational rigidity through the orthogonal ring junction, reducing the entropic penalty upon target binding compared to flexible acyclic analogs bearing equivalent functional groups.

Fragment-based drug discovery 3D diversity Escape from flatland

Unique 4-Ethyl Regiochemistry on Cyclopentane Ring Differentiates from 5-Ethyl and Unsubstituted Analogs in Exit Vector and Steric Profile

Within the Enamine 1-oxaspiro[2.4]heptane building block portfolio, the 4-ethyl substitution pattern (ethyl at position 4 of the cyclopentane ring) is distinct from the more common 5-ethyl regioisomer (CAS 1561336-67-1) and the unsubstituted parent (CAS 185-60-4) . The 4-ethyl isomer places the alkyl substituent at a different position on the five-membered ring, altering the trajectory of the ethyl group relative to the spirocyclic oxirane and the carboxylate ester. This regiochemical difference is non-trivial in fragment-based drug discovery: the 4-ethyl orientation provides a different exit vector for fragment growth compared to the 5-ethyl isomer, enabling access to distinct regions of chemical space during fragment elaboration . The Enamine catalog lists the target compound as a discrete, stock-available building block (ENAH304895A4) with a purity specification of ≥95%, distinguishing it from virtual or make-on-demand analogs that lack immediate physical availability for screening .

Fragment elaboration Structure-activity relationship Regiochemical differentiation

Optimal Research and Industrial Application Scenarios for Methyl 4-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate


Fragment-Based Lead Generation Requiring High-Fsp3, Low-Lipophilicity sp³-Rich Building Blocks

In fragment-based drug discovery (FBDD) campaigns, libraries enriched with three-dimensional, sp³-rich fragments consistently outperform flat, aromatic-dominated collections in generating quality leads [1]. Methyl 4-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate, with an estimated Fsp3 of ~0.91—more than double the discovery compound average of 0.36—provides a compact (MW 198.26), soluble spirocyclic fragment that adheres to the Rule of Three (Ro3) for fragment selection [2]. Its oxa-spirocycle core confers the solubility and lipophilicity advantages documented by Grygorenko et al. (2021), mitigating the poor aqueous solubility that often plagues carbocyclic spirocyclic fragments [3]. The 4-ethyl and 2-methyl ester substituents offer two chemically orthogonal vectors for fragment growth: the ester can be hydrolyzed to a carboxylic acid for amide coupling, while the cyclopentane ring positions remain available for further functionalization via C–H activation or pre-functionalized analog synthesis.

Covalent MetAP2 Inhibitor Development Using Spiroepoxide Warhead SAR Exploration

The 1-oxaspiro[2.4]heptane spiroepoxide core is the minimal covalent warhead motif of the fumagillin class of MetAP2 inhibitors, with literature precedent establishing that even simple 1-oxa-spiro[2.4]heptane derivatives can engage the MetAP2 active site [1]. Researchers developing next-generation reversible or irreversible MetAP2 inhibitors can employ methyl 4-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate as a starting scaffold for systematic SAR exploration around the spiroepoxide warhead, where the 4-ethyl group on the cyclopentane ring and the 2-methyl ester provide two substitution sites to modulate potency, selectivity, and physicochemical properties [2]. The covalent engagement mechanism—spiroepoxide ring opening by an active-site histidine—has been validated in clinically evaluated compounds such as PPI-2458, providing a mechanistic framework for rational design [3].

Oxa-Spirocycle Bioisostere Replacement of Carbocyclic or Aromatic Cores in Lead Optimization

When a lead series suffers from high lipophilicity, poor solubility, or excessive aromatic ring count, the 1-oxaspiro[2.4]heptane scaffold can serve as a saturated, oxygen-containing bioisostere replacement for phenyl rings, cyclohexane, or carbocyclic spiro[2.4]heptane motifs [1]. The Grygorenko et al. (2021) study provides quantitative justification: oxa-spirocycles lower logD by approximately 1 unit and improve aqueous solubility by up to 40-fold relative to carbocyclic counterparts [2]. Methyl 4-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate, with its 4-ethyl substitution, offers a specific steric and electronic profile that can mimic the spatial occupancy of a substituted aromatic ring while simultaneously addressing the 'escape from flatland' imperative of increasing Fsp3 to improve clinical success probability [3].

Synthetic Methodology Development Leveraging Strained Spiroepoxide Reactivity

The 1-oxaspiro[2.4]heptane system combines ring strain from both the three-membered oxirane and the spirocyclic junction, making it a versatile intermediate for ring-opening and rearrangement chemistry [1]. The target compound, with its 2-methyl ester group, provides an electron-withdrawing substituent adjacent to the oxirane that modulates the regioselectivity of nucleophilic epoxide opening—a feature that can be exploited in the stereocontrolled synthesis of substituted cyclopentane derivatives, tetrahydrofuran natural product fragments, or spirocyclic alkaloid cores [2]. Methodology chemists developing new spiroepoxide transformations can use this building block as a well-characterized, commercially sourced substrate to benchmark reaction scope, regioselectivity, and yields against the parent 1-oxaspiro[2.4]heptane (MW 98.14) or mono-substituted analogs [3].

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